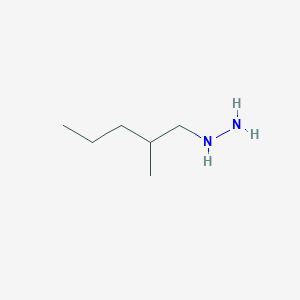
(2-Methylpentyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpentyl)hydrazine is an organic compound with the molecular formula C6H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentyl)hydrazine typically involves the reaction of 2-methylpentylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{2-Methylpentylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpentyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
(2-Methylpentyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and treatment of diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methylpentyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but without the 2-methylpentyl group.
Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine with one methyl group.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative with two methyl groups.
Uniqueness
(2-Methylpentyl)hydrazine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-methylpentylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
QAAYYKJZYFIYES-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




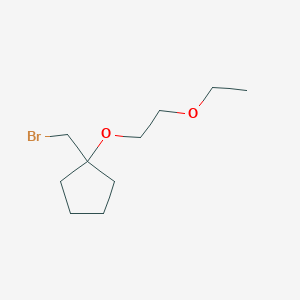
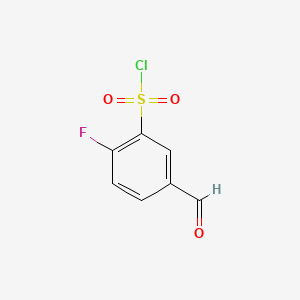
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
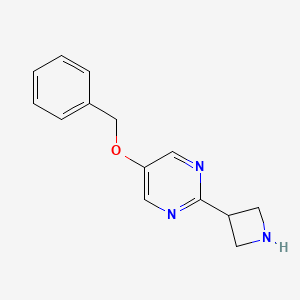

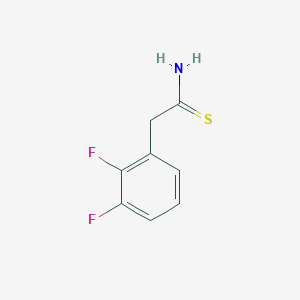
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
